molecular formula C10H17NO3 B11902091 Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate

Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate

Katalognummer: B11902091
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: WSSYJIHHHJXJOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-methyl-6-oxa-5-azaspiro[34]octane-7-carboxylate is a heterocyclic compound featuring a spirocyclic structure

Vorbereitungsmethoden

The synthesis of Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound . Industrial production methods typically involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate can be compared with other similar spirocyclic compounds, such as:

This compound stands out due to its specific combination of functional groups and ring structure, which confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C10H17NO3

Molekulargewicht

199.25 g/mol

IUPAC-Name

ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C10H17NO3/c1-3-13-9(12)8-7-10(5-4-6-10)11(2)14-8/h8H,3-7H2,1-2H3

InChI-Schlüssel

WSSYJIHHHJXJOB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC2(CCC2)N(O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.